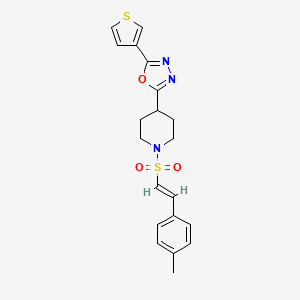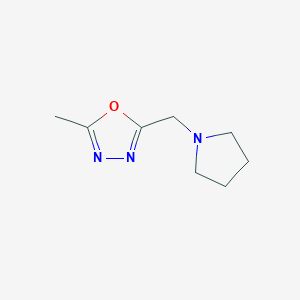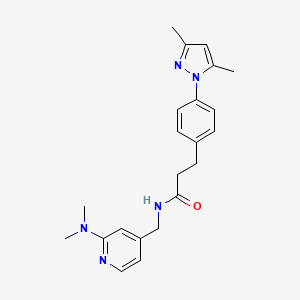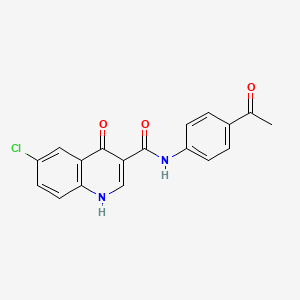![molecular formula C21H19N3O2S B2825054 N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-20-4](/img/structure/B2825054.png)
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a complex organic compound. Based on its name, it likely contains an indole group, which is a common structure in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it is used. Similar compounds have been evaluated for their in vitro antiproliferative effects .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as NMR, UV, IR, and mass spectral data .
Applications De Recherche Scientifique
Antiallergic Agents
Research has identified various indole and pyridinyl compounds with potential antiallergic properties. One study synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, exploring variations in indole substituents and the alkanoic chain length to enhance antiallergic potency. The most potent compound identified was significantly more effective than astemizole in inhibiting histamine release and showed promising in vivo antiallergic activity, including the inhibition of late-phase eosinophilia and microvascular permeability in guinea pigs (Menciu et al., 1999).
Glutaminase Inhibition for Cancer Therapy
Another research direction involves the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as inhibitors of glutaminase, a therapeutic target in cancer. One study identified analogs with similar potency to BPTES but improved solubility, showing the ability to attenuate the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Anticancer Effects
Research into the anticancer effects of new compounds includes the study of isatin sulfonamide molecular hybrid derivatives against hepatic cancer cell lines. Some synthesized compounds demonstrated significant cytotoxicity against HepG2 and HuH7 cells while maintaining a high safety margin on normal cells, offering potential for hepatocellular carcinoma (HCC) management (Eldeeb et al., 2022).
Corrosion Inhibition
Research on the application of acetamide derivatives for corrosion inhibition identified several compounds effective in preventing corrosion of steel in acidic and oil mediums. These studies suggest potential applications in industrial settings to protect metals from corrosion (Yıldırım & Cetin, 2008).
Amnesia-Reversal Activity
A series of N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamides, including pramiracetam, showed promise in reversing electroconvulsive shock-induced amnesia in mice. Such compounds could potentially be used in treating memory disorders (Butler et al., 1984).
Mécanisme D'action
The mechanism of action of this compound would likely depend on its specific structure and the biological system in which it is used. For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Orientations Futures
The future directions for research on this compound would likely depend on its specific structure and potential applications. For example, due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-19(15-7-3-5-9-17(15)24-13)20(25)21(26)22-10-11-27-18-12-23-16-8-4-2-6-14(16)18/h2-9,12,23-24H,10-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULNBUBZYCHHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dichloro-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2824973.png)





![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2824983.png)

![1,3-Benzothiazol-2-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2824987.png)
![Methyl 2-amino-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824988.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2824990.png)
